2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde

Purity Physical Form Procurement

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is a conformationally constrained bicyclic heterocycle featuring a fused oxazolidine-cyclopropane framework with an aldehyde substituent at the 4-position. This compound belongs to the broader 2-oxa-3-azabicyclo[3.1.0]hex-3-ene family, a class of small, rigid scaffolds valued in medicinal chemistry for their ability to present functional groups in well-defined spatial orientations.

Molecular Formula C5H5NO2
Molecular Weight 111.10 g/mol
Cat. No. B13583370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1C2C1ON=C2C=O
InChIInChI=1S/C5H5NO2/c7-2-4-3-1-5(3)8-6-4/h2-3,5H,1H2
InChIKeyMMPFFVXFFMZBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde: Core Structural and Procurement Attributes


2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is a conformationally constrained bicyclic heterocycle featuring a fused oxazolidine-cyclopropane framework with an aldehyde substituent at the 4-position . This compound belongs to the broader 2-oxa-3-azabicyclo[3.1.0]hex-3-ene family, a class of small, rigid scaffolds valued in medicinal chemistry for their ability to present functional groups in well-defined spatial orientations [1]. The specific aldehyde functionality distinguishes it from non‑carbonyl analogs and provides a reactive handle for downstream synthetic elaboration .

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde Substitution Risks: Why Substituent Choice Dictates Reactivity and Handling


Within the 2-oxa-3-azabicyclo[3.1.0]hex-3-ene scaffold, the identity of the 4‑position substituent profoundly influences both physicochemical behavior and synthetic utility. Aldehydes are intrinsically reactive electrophiles capable of undergoing nucleophilic addition, reductive amination, and Wittig olefination—transformations that are unavailable to the electron‑deficient CF₃, CF₂H, or unsubstituted analogs [1]. Furthermore, the presence of the aldehyde group imposes cold‑chain shipping and storage requirements that are absent for more stable halogenated variants, introducing logistical and cost considerations for procurement . Consequently, substituting a generic 4‑substituted 2-oxa-3-azabicyclo[3.1.0]hex-3-ene for the aldehyde‑bearing congener would eliminate key synthetic opportunities and may compromise experimental reproducibility if storage conditions are not matched.

Quantitative Differentiation of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde Against Closest Analogs


Purity and Physical Form of 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde vs. Halogenated Analogs

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is supplied as a liquid of 95% purity . In contrast, the 4‑difluoromethyl analog is offered at 97% purity (physical state not specified) , and the 4‑trifluoromethyl analog is listed at ≥98% purity .

Purity Physical Form Procurement

Aldehyde Reactive Handle Enables Downstream Derivatization Not Possible with Non‑Aldehyde Analogs

The aldehyde group of 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is a versatile electrophile that undergoes nucleophilic additions, reductive aminations, and Wittig olefinations—reactions that are fundamental to building complex molecular architectures [1]. In contrast, the 4‑difluoromethyl and 4‑trifluoromethyl analogs lack a carbonyl group and are electronically deactivated, precluding these transformations .

Synthetic Utility Functional Group Reactivity Medicinal Chemistry

Storage and Shipping Requirements Differentiate Procurement Planning for 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde must be shipped with an ice pack and stored at 4 °C . The 4‑difluoromethyl analog carries no specified storage conditions, implying ambient stability , and the 4‑trifluoromethyl analog likewise lacks published storage requirements .

Storage Shipping Stability

Unique CAS Registry Number and InChI Key Ensure Exact Compound Identity for Regulatory and Reproducibility Compliance

2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde is unambiguously identified by CAS 2649066‑45‑3 and InChI Key NLQNCPBBNYYVGV‑UHFFFAOYSA‑N . The closest analogs have distinct identifiers: 4‑difluoromethyl CAS 1627893‑91‑7 and 4‑trifluoromethyl CAS 1627894‑27‑2 .

CAS Number InChI Key Identity

Primary Research and Industrial Applications for 2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde Driven by Differentiating Evidence


Medicinal Chemistry Building Block for PI3Kδ Inhibitor Synthesis

The aldehyde group of 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde serves as a key intermediate for constructing oxa‑azabicyclic derivatives claimed as PI3Kδ inhibitors in patent WO2022007924A1 [1]. The reactive carbonyl enables C–C bond formation to install aryl or heteroaryl moieties, a transformation not feasible with the 4‑halogenated analogs. Researchers pursuing PI3Kδ‑targeted therapies for oncology or autoimmune indications may select this aldehyde scaffold specifically for its synthetic tractability.

Conformationally Constrained Antibacterial Scaffold Elaboration

The rigid 2-oxa-3-azabicyclo[3.1.0]hexane framework is a privileged motif in oxazolidinone antibacterials. The aldehyde‑substituted variant can be further functionalized to explore structure–activity relationships, as demonstrated by the synthesis of constrained azabicyclic analogs of linezolid [2]. The aldehyde handle facilitates introduction of diverse amine‑containing side chains via reductive amination, a synthetic route unavailable to the 4‑CF₃ or 4‑CF₂H congeners. This makes the aldehyde compound a strategic choice for medicinal chemistry groups optimizing next‑generation antibiotics.

Academic Research in Cyclopropanation and Heterocycle Synthesis Methodology

The 2-oxa-3-azabicyclo[3.1.0]hex-3-ene core is accessed through 1,3‑dipolar cycloaddition of diazoalkanes to activated isoxazole double bonds [3]. The 4‑carbaldehyde derivative serves as an authentic standard for reaction optimization and as a substrate for studying subsequent transformations of the bicyclic framework. Its unique combination of a strained cyclopropane ring and an electrophilic aldehyde provides a model system for investigating tandem cyclopropanation–functionalization sequences, areas of active interest in synthetic organic chemistry.

Analytical Reference Standard and Method Development

The defined purity (95%) and unambiguous InChI Key (NLQNCPBBNYYVGV‑UHFFFAOYSA‑N) of 2-oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde support its use as a reference standard in HPLC, LC‑MS, or NMR method development. In quality control laboratories, the compound can serve as a system suitability test analyte or as an internal standard for quantifying related substances in synthetic mixtures. The availability of a reliable commercial source with documented storage requirements ensures consistent performance in regulated analytical environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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